Methyl 5-bromo-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 5-bromo-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities .
Mechanism of Action
Target of Action
Methyl 5-bromo-1H-pyrazole-3-carboxylate is known to be a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme involved in the de novo synthesis of pyrimidines . This enzyme plays a crucial role in cell proliferation and growth, making it a significant target for therapeutic interventions .
Mode of Action
The compound interacts with its target, DHODH, by binding to the active site of the enzyme, thereby inhibiting its function . This interaction results in the disruption of pyrimidine synthesis, which is essential for DNA replication and RNA transcription . The inhibition of DHODH leads to a decrease in the cellular proliferation and growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo synthesis of pyrimidines . By inhibiting DHODH, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines. This, in turn, affects downstream processes such as DNA replication and RNA transcription, which are crucial for cell proliferation and growth .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of DHODH, leading to a decrease in pyrimidine synthesis . On a cellular level, this results in a reduction in cell proliferation and growth, as these processes are dependent on the availability of pyrimidines for DNA replication and RNA transcription .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Additionally, factors such as pH and the presence of other substances in the body can affect the compound’s action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the bromination of methyl 1H-pyrazole-3-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction typically proceeds at room temperature or under mild heating conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids and stannanes, respectively.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).
Reduction: Reducing agents such as LiAlH4 in dry ether or NaBH4 in methanol.
Major Products:
Substitution Products: Depending on the nucleophile, products like 5-azido-1H-pyrazole-3-carboxylate or 5-thiocyanato-1H-pyrazole-3-carboxylate.
Coupling Products: Biaryl or vinyl-pyrazole derivatives.
Reduction Products: 5-bromo-1H-pyrazole-3-methanol.
Scientific Research Applications
Methyl 5-bromo-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Comparison with Similar Compounds
- Methyl 5-chloro-1H-pyrazole-3-carboxylate
- Methyl 5-iodo-1H-pyrazole-3-carboxylate
- Methyl 5-fluoro-1H-pyrazole-3-carboxylate
Comparison: Methyl 5-bromo-1H-pyrazole-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, iodo, and fluoro analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 5-bromo-1H-pyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDJSZKPUPTTNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855692 | |
Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1328893-17-9 | |
Record name | 1H-Pyrazole-3-carboxylic acid, 5-bromo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1328893-17-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40855692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-bromo-1H-pyrazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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